N-Desethyl Chloroquine Hydrochloride
Overview
Description
N-Desethyl Chloroquine Hydrochloride is a metabolite of chloroquine and hydroxychloroquine, which are well-known antimalarial drugs. This compound is formed through the N-dealkylation of chloroquine, primarily by the enzymes CYP2C8 and CYP3A4 . It has garnered interest due to its potential therapeutic applications and its role in the metabolism of chloroquine and hydroxychloroquine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl Chloroquine Hydrochloride typically involves the N-dealkylation of chloroquine. This process can be achieved using various chemical reagents and conditions. One common method involves the use of strong acids or bases to facilitate the removal of the ethyl group from chloroquine .
Industrial Production Methods
Industrial production of this compound often employs high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound. HPLC coupled with UV detectors is frequently used to quantify and purify the compound from pharmaceutical products and biological samples .
Chemical Reactions Analysis
Types of Reactions
N-Desethyl Chloroquine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of this compound .
Scientific Research Applications
N-Desethyl Chloroquine Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Desethyl Chloroquine Hydrochloride involves its interaction with various molecular targets and pathways. It inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, it interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: The parent compound from which N-Desethyl Chloroquine Hydrochloride is derived.
Hydroxychloroquine: Another derivative of chloroquine with similar therapeutic applications.
Bisdesethylchloroquine Hydrochloride: A further N-dealkylated product of chloroquine with similar but distinct properties.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role as an intermediate in the metabolism of chloroquine and hydroxychloroquine. Its distinct chemical structure and properties make it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3.ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUGBWALMVNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-96-6 | |
Record name | 1,4-Pentanediamine, N4-(7-chloro-4-quinolinyl)-N1-ethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15912-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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